N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate product to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl groups may also play a role in binding to target proteins, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)ethanamide
- N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)propionamide
Uniqueness
N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O5S2/c1-19-14(21)10-26(22,23)11-6-8-20(9-7-11)27(24,25)13-5-3-2-4-12(13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNGVQXMWNASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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